molecular formula C5H9NO3 B8185763 (3S,4R)-4-aminooxolane-3-carboxylic acid

(3S,4R)-4-aminooxolane-3-carboxylic acid

Cat. No.: B8185763
M. Wt: 131.13 g/mol
InChI Key: ACCUSSMGNVVSBC-DMTCNVIQSA-N
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Description

(3S,4R)-4-aminooxolane-3-carboxylic acid is a chiral amino acid derivative with a unique structure that includes an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and biochemistry. Its chiral centers make it a valuable molecule for studying stereochemistry and its effects on biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-aminooxolane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of stereoselective aldol reactions catalyzed by pyruvate aldolases. These enzymes facilitate the formation of aldol adducts with high stereoselectivity, allowing for the selective synthesis of the desired chiral centers .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysis due to its efficiency and selectivity. Enzymatic processes are favored as they operate under mild conditions and produce fewer by-products compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-aminooxolane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

(3S,4R)-4-aminooxolane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,4R)-4-aminooxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes. For example, it can act as an inhibitor of human ornithine aminotransferase, a pyridoxal 5’-phosphate-dependent enzyme. The compound binds to the active site of the enzyme, forming a tight-binding adduct that inhibits its activity. This mechanism is of interest for developing therapeutic agents for diseases like hepatocellular carcinoma .

Comparison with Similar Compounds

Properties

IUPAC Name

(3S,4R)-4-aminooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUSSMGNVVSBC-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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